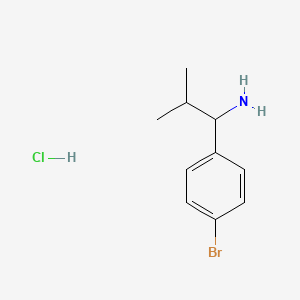

1-(4-Bromophenyl)-2-methylpropan-1-amine hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

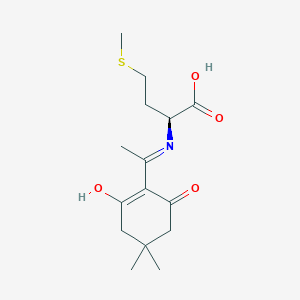

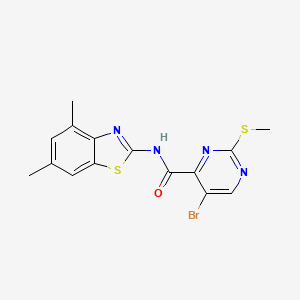

The compound “1-(4-Bromophenyl)-2-methylpropan-1-amine hcl” is a brominated derivative of phenylpropanamine. Phenylpropanamines are a class of chemicals that include various pharmaceutical drugs . The bromine atom attached to the phenyl group and the amine group attached to the propanamine backbone suggest that this compound could have interesting chemical properties and potential uses in various fields .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve a benzene ring (the ‘phenyl’ part) with a bromine atom attached, connected to a three-carbon chain (the ‘propan’ part) with an amine group and a methyl group attached . The exact structure would depend on the positions of these groups on the carbon chain .

Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its exact structure and the conditions under which it is reacted . The bromine atom might make the benzene ring more reactive towards electrophilic aromatic substitution reactions . The amine group could also participate in various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure . Factors that could influence its properties include the presence of the bromine atom, the amine group, and the methyl group, and the positions of these groups on the carbon chain .

科学的研究の応用

Corrosion Inhibition

- A study explored the use of amine derivative compounds as effective corrosion inhibitors for mild steel in HCl medium, highlighting their protective film-forming capabilities on the metal surface. The research employed electrochemical measurements and surface analysis to evaluate the corrosion inhibition performance, indicating potential applications in materials science and engineering (Boughoues et al., 2020).

Synthesis and Decomposition

- Research on the synthesis and decomposition of an ester derivative related to carcinogenic activities has shed light on unusual nitrenium ion chemistry. This work contributes to understanding the metabolic pathways of carcinogens and their interactions with DNA, which could have implications in cancer research and food safety (Nguyen & Novak, 2007).

Organic Synthesis

- A synthetic approach was described for the creation of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, showcasing a method relevant for the development of pharmaceuticals and organic materials. This highlights the compound's role in facilitating the synthesis of complex organic molecules (Lygin & Meijere, 2009).

CO2 Capture

- An innovative application in environmental chemistry involves the creation of a task-specific ionic liquid for CO2 capture, showcasing the potential for 1-(4-Bromophenyl)-2-methylpropan-1-amine HCl derivatives in addressing climate change and air quality management (Bates et al., 2002).

Analytical Chemistry

- The development of a method for the analysis of heterocyclic amines in urine samples uses liquid-phase microextraction combined with LC-MS/MS, demonstrating the compound's role in improving analytical techniques for monitoring exposure to carcinogens (Busquets et al., 2009).

Pharmaceutical Synthesis

- Research into the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles illustrates a methodology applied in the synthesis of pharmaceuticals, such as serotonin/norepinephrine reuptake inhibitors, underscoring the compound's utility in drug development (Lifchits & Charette, 2008).

作用機序

The mechanism of action of a compound like “1-(4-Bromophenyl)-2-methylpropan-1-amine hcl” in a biological system would depend on its exact structure and the biological target . For example, many phenylpropanamine derivatives act as stimulants by increasing the levels of certain neurotransmitters in the brain .

Safety and Hazards

将来の方向性

The future directions for research on “1-(4-Bromophenyl)-2-methylpropan-1-amine hcl” could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties, its reactivity, and its safety profile .

特性

IUPAC Name |

1-(4-bromophenyl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQDIWNGVYSISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2965308.png)

![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)